1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)-
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Overview
Description
1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- is a chemical compound with the molecular formula C9H9BrFN. It is a derivative of indenamine, characterized by the presence of bromine and fluorine atoms at specific positions on the indenamine ring.
Preparation Methods
The synthesis of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, 1H-indene, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Amination: The brominated and fluorinated intermediate is then subjected to amination to introduce the amine group at the 1-position of the indene ring.
Hydrogenation: The final step involves hydrogenation to convert the double bonds in the indene ring to single bonds, resulting in the 2,3-dihydro derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to fully saturated amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use. Studies often utilize techniques like molecular docking and biochemical assays to elucidate these mechanisms .
Comparison with Similar Compounds
1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- can be compared with other similar compounds, such as:
2,3-Dihydro-1H-inden-1-one derivatives: These compounds share a similar core structure but differ in functional groups, affecting their chemical and biological properties.
Fluorinated Indenamines: Compounds with fluorine atoms at different positions may exhibit different reactivity and biological activity.
Brominated Indenamines:
The uniqueness of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1S)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1 |
InChI Key |
PAIDTQZFFGGOMH-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]1N)F)Br |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)Br |
Origin of Product |
United States |
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